molecular formula C21H17FN2O2 B4245465 N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE

N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE

Cat. No.: B4245465
M. Wt: 348.4 g/mol
InChI Key: CSVZGOFIZDQCPA-UHFFFAOYSA-N
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Description

N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE is an organic compound with the molecular formula C21H17FN2O2 It is a derivative of benzamide, where the benzamide moiety is substituted with a benzyl group and a 3-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE typically involves the condensation of 3-fluorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or benzamide moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Lacks the 3-fluorobenzoyl group, making it less versatile in certain applications.

    3-fluorobenzamide: Lacks the benzyl group, which can affect its binding affinity and selectivity.

    N-benzyl-2-aminobenzamide: Lacks the 3-fluorobenzoyl group, which can influence its chemical reactivity and biological activity.

Uniqueness

N-BENZYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE is unique due to the presence of both the benzyl and 3-fluorobenzoyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

N-benzyl-2-[(3-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-17-10-6-9-16(13-17)20(25)24-19-12-5-4-11-18(19)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVZGOFIZDQCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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